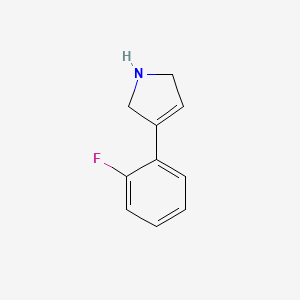

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-5,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXOIJXGLXDKGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CN1)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole

Direct approaches are designed for efficiency, either through sequential reactions or by combining multiple transformations into a single operation.

Multi-step synthesis provides a high degree of control over the assembly of the target molecule, allowing for the purification of intermediates and precise introduction of functional groups. researchgate.netsyrris.jp A plausible multi-step route to this compound could involve the initial construction of a suitable acyclic precursor followed by a cyclization step. For instance, a synthetic sequence might start from a derivative of 2-fluorocinnamic acid or 2-fluorobenzaldehyde, which would be elaborated over several steps to introduce the necessary nitrogen and carbon framework before the final ring-closing reaction. Such routes, while often longer, are advantageous for their adaptability and the ability to build complex stereochemistry. researchgate.net

Table 1: Hypothetical Multi-Step Synthesis Overview

| Step | Reaction Type | Starting Materials | Key Reagents | Intermediate/Product |

|---|---|---|---|---|

| 1 | Aldol Condensation | 2-Fluorobenzaldehyde, Acetonitrile | Strong Base (e.g., LDA) | 3-(2-Fluorophenyl)-3-hydroxypropanenitrile |

| 2 | Reduction of Nitrile & Hydroxyl | 3-(2-Fluorophenyl)-3-hydroxypropanenitrile | Reducing Agent (e.g., LiAlH4) | 3-Amino-1-(2-fluorophenyl)propan-1-ol |

| 3 | Protection of Amine | 3-Amino-1-(2-fluorophenyl)propan-1-ol | Protecting Group (e.g., Boc2O) | Boc-protected aminodiol |

| 4 | Cyclization | Boc-protected aminodiol | Dehydrating agent (e.g., MsCl, Et3N) | N-Boc-3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole |

Note: This table represents a conceptual pathway and may require experimental optimization.

One-pot syntheses are highly efficient as they combine multiple reaction steps in a single flask, avoiding the isolation and purification of intermediates. researchgate.netnih.gov This approach saves time, reagents, and reduces waste. google.com For the synthesis of substituted pyrroles and their derivatives, multi-component reactions are particularly powerful. researchgate.net A one-pot protocol for this compound could potentially involve the reaction of an amine, an aldehyde (2-fluorobenzaldehyde), and a C2-synthon in the presence of a catalyst to assemble the dihydropyrrole ring in a single operation. chemistryviews.orgbohrium.com For example, a patent describes a one-pot method to synthesize the related 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde from 2-(2-fluorobenzoyl)malononitrile through a two-step reduction process, highlighting the feasibility of such streamlined approaches. google.com

Pyrrole (B145914) Ring Formation Strategies

The synthesis of this compound fundamentally relies on the effective construction of the five-membered nitrogen-containing ring. Several classical and modern organic reactions are employed for this purpose.

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) under acidic or neutral conditions. wikipedia.orgorganic-chemistry.org To apply this method for the synthesis of the target compound, a 1,4-diketone bearing a 2-fluorophenyl substituent at the appropriate position would be required. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the pyrrole ring. organic-chemistry.org While the classical Paal-Knorr synthesis yields a fully aromatic pyrrole, modifications and control of reaction conditions can potentially lead to the desired 2,5-dihydro-1H-pyrrole (3-pyrroline) structure. Various catalysts, including bismuth nitrate (B79036) and iron(III) chloride, have been employed to facilitate this reaction under mild conditions. organic-chemistry.orgresearchgate.net

Table 2: Paal-Knorr Synthesis Components for Target Molecule

| Component | Structure/Example | Role |

|---|---|---|

| 1,4-Dicarbonyl Precursor | 1-(2-Fluorophenyl)-1,4-butanedione | Provides the C4 backbone and the aryl substituent. |

| Amine Source | Ammonia, Ammonium Acetate | Provides the nitrogen atom for the heterocycle. |

Modern transition-metal-catalyzed reactions offer powerful tools for heterocycle synthesis. Iron-catalyzed cyclization of alkynols (alcohols containing an alkyne group) with organoselenides has been reported as a method to produce 2,5-dihydro-1H-pyrrole derivatives. figshare.com This type of reaction involves the intramolecular cyclization of a suitably designed substrate, such as an amino-alkynol. An iron catalyst activates the alkyne for nucleophilic attack by the nitrogen atom, leading to the formation of the five-membered ring. nih.govumsl.edu This strategy provides a route to functionalized dihydropyrroles and is attractive due to the low cost and low toxicity of iron catalysts. organic-chemistry.org

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered rings, including the pyrrolidine (B122466) and dihydropyrrole cores. mdpi.comnih.gov This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. For pyrrolidine synthesis, the 1,3-dipole is often an azomethine ylide, which can be generated in situ from various precursors like imines of α-amino acids. nih.govtandfonline.com The azomethine ylide then reacts with an alkene (dipolarophile) to form the pyrrolidine ring. nih.gov To synthesize this compound, one could envision a strategy where an azomethine ylide is reacted with a dipolarophile containing a 2-fluorophenyl group, or vice versa. Subsequent chemical modification of the resulting pyrrolidine ring could then yield the desired 2,5-dihydro-1H-pyrrole.

Palladium-Catalyzed Addition of Indoles to Hydroxy 1,6-Enynes

Palladium-catalyzed cyclization of 1,6-enynes represents a powerful strategy for constructing functionalized carbocycles and heterocycles. researchgate.net This methodology is versatile, allowing for divergent synthesis of pyrroles, cyclopentenes, and tetrahydropyridines, often controlled by the functional groups present in the substrate. researchgate.netrsc.org While traditionally used for forming five-membered rings through a 5-exo cyclization, variations can lead to six-membered rings. researchgate.netnih.gov The process typically involves a palladium catalyst that activates the alkyne, facilitating cyclization. organicreactions.org

In the context of forming indole (B1671886) and pyrrole structures, the reaction can proceed via the intramolecular cyclization of precursors containing both a nitrogen nucleophile and an alkyne moiety. organicreactions.orgorganic-chemistry.org One novel approach involves the palladium-catalyzed intramolecular cyclization of alkynes and imines, where the bond formation occurs between the C-2 and C-3 positions of the resulting indole structure. organic-chemistry.org This highlights the utility of palladium catalysis in constructing the core pyrrole nucleus, a foundational component of the target molecule's dihydropyrrole ring. organicreactions.org

Introduction and Functionalization of the 2-Fluorophenyl Moiety

The 2-fluorophenyl group is a critical component of the target molecule. Its introduction and subsequent functionalization rely on several key classes of organic reactions.

Aryl Coupling Reactions (e.g., Suzuki, Heck)

Aryl coupling reactions are fundamental for creating carbon-carbon bonds, and they are instrumental in attaching the 2-fluorophenyl moiety to a molecular scaffold.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org This reaction is widely used to form C(sp²)–C(sp²) bonds, making it ideal for creating biaryl compounds. libretexts.orgnih.gov The catalytic cycle involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org The reaction is compatible with a wide range of functional groups and has been successfully applied to the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base to form a substituted alkene. wikipedia.orgnrochemistry.comorganic-chemistry.org Named after Richard F. Heck, this reaction was one of the first examples of a Pd(0)/Pd(II) catalytic cycle for C-C bond formation. wikipedia.org The reaction mechanism includes the oxidative addition of the aryl halide to the palladium catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination. nrochemistry.comlibretexts.org This method is highly effective for the vinylation or arylation of olefins. mdpi.com

Below is a table summarizing typical catalytic systems for these coupling reactions involving fluorinated aryl substrates.

| Reaction | Catalyst/Precatalyst | Ligand(s) | Base | Solvent(s) | Typical Substrates |

| Suzuki-Miyaura | Pd(dppf)Cl₂ | dppf | Na₃PO₄ / K₃PO₄ | Dioxane, Water | (Hetero)aryl boronic acids, Pyridine-2-sulfonyl fluoride (B91410) nih.govclaremont.edu |

| Suzuki-Miyaura | Pd Nanoparticles | None | Various | Various | Fluorinated aryl bromides, 4-fluorophenylboronic acid mdpi.com |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | Weak Base | DMF | Aryl-B(dan), Aryl Halides researchgate.net |

| Heck | Pd(OAc)₂ | Phosphines (e.g., PPh₃) | Triethylamine | Acetonitrile, DMF | Aryl Halides, Alkenes (e.g., Ethyl Acrylate) nrochemistry.commdpi.com |

| Heck | PdCl₂ | None | Potassium Acetate | Methanol | Iodobenzene, Styrene wikipedia.org |

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a primary method for introducing functional groups onto an aromatic ring. Fluorobenzene (B45895) exhibits unique reactivity in EAS compared to other halobenzenes. acs.org While halogens are generally considered deactivating substituents due to their inductive electron withdrawal, fluorobenzene is an exception. acs.org It reacts at a rate comparable to benzene (B151609) itself in many EAS reactions, such as nitration and chlorination. acs.orgresearchgate.net

This "anomalous" reactivity is attributed to a balance between the strong inductive withdrawal and a significant resonance donation from the fluorine atom, which is more effective than for other halogens due to better orbital overlap. researchgate.netpearson.com This results in high selectivity for substitution at the para position; in fact, reaction at the para position of fluorobenzene is often faster than at a single position on benzene. acs.orgacs.org

Table of Relative Reactivity in Nitration

| Compound | Relative Rate (vs. Benzene=1) |

|---|---|

| Benzene | 1 |

| Fluorobenzene | 0.15 - 0.8 acs.org |

| Chlorobenzene | 0.033 |

| Bromobenzene | 0.030 |

| Iodobenzene | 0.18 |

Note: Rates can vary depending on specific reaction conditions.

Formation of the Aryl Ketone Core (e.g., Friedel-Crafts Acylation, Transition-Metal-Catalyzed Cross-Coupling)

Creating an aryl ketone is a common strategy in multi-step syntheses. The Friedel-Crafts acylation is a classic EAS reaction that introduces an acyl group onto an aromatic ring. For fluorobenzene, this reaction can be catalyzed by various Lewis acids or strong acids. google.com Solvent-free acylation of fluorobenzene with benzoyl chloride can be achieved using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate, such as La(OTf)₃, leading to high selectivity for the para-substituted product. epa.govresearchgate.net Hafnium(IV) triflate has also been used to catalyze the acylation of unactivated benzenes like fluorobenzene. capes.gov.br

Alternatively, transition-metal-catalyzed cross-coupling reactions offer a modern approach to aryl ketone synthesis. pkusz.edu.cn These methods can involve the coupling of aldehydes with arylboronic acids, catalyzed by metals like ruthenium. rsc.org Nickel-catalyzed cross-coupling reactions can also be employed, for instance, by reacting fluoroarenes with aryl Grignard reagents. nih.gov Such methods are valued for their functional group tolerance and can be used to synthesize a wide array of aryl ketones. researchgate.net

Catalytic Systems for Friedel-Crafts Acylation of Fluorobenzene

| Catalyst System | Acylating Agent | Conditions | Key Findings |

|---|---|---|---|

| TfOH and Re(OTf)₃ (e.g., La(OTf)₃) | Benzoyl Chloride | 140°C, Solvent-free | Synergistic effect; high yield (87%) and selectivity (99%) for para-product. epa.govresearchgate.net |

| Hafnium(IV) triflate and TfOH | Carboxylic Acid Chlorides | Not specified | Good yields for both aromatic and aliphatic acyl chlorides. capes.gov.br |

Strategies for Introducing the Dihydro-1H-pyrrole Moiety

The synthesis of the 2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline) ring is a key step. The Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with an amine, is a foundational method for creating the pyrrole core. uctm.edubeilstein-journals.org

Reductive amination is a powerful and versatile method for forming amines and, by extension, N-substituted heterocycles. harvard.edu The process involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced. youtube.com Mild reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often used because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.edu An acid-catalyzed intermolecular redox amination using 3-pyrroline (B95000) itself can form N-alkyl pyrroles, avoiding the need for external reducing agents. ku.edunih.gov

Nucleophilic substitution directly on a pyrrole ring is generally difficult due to the electron-rich nature of the heterocycle. However, the presence of electron-withdrawing groups on the ring can activate it for nucleophilic attack, enabling substitution reactions. quimicaorganica.org While less common for synthesizing the basic dihydropyrrole ring, this strategy is relevant for functionalizing pre-existing pyrrole derivatives. A variety of nucleophilic catalysis methods have been developed for synthesizing highly substituted pyrroles. nih.govbath.ac.uk

Synthesis of Specific Dihydropyrrole Derivatives

Specific, highly functionalized dihydropyrrole derivatives can be synthesized through multi-component reactions. For example, fluorinated dialkyl 1-aryl-4-alkoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates have been prepared in good yields. researchgate.netresearchgate.net

This synthesis involves a multi-step reaction between an alkyl 2-(2-fluoro-anilino)-2-oxo-acetate and a dialkyl acetylenedicarboxylate (B1228247) in the presence of triphenylphosphine. researchgate.netresearchgate.net The reaction proceeds through the generation and trapping of zwitterionic species. researchgate.net

Synthesis of 1-(2-fluorophenyl)-dihydropyrrole Derivatives researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Reagent | Product | Yield |

|---|---|---|---|---|

| Methyl 2-(2-fluoroanilino)-2-oxoacetate | Dimethyl acetylenedicarboxylate | Triphenylphosphine | Dimethyl 1-(2-fluorophenyl)-4-methoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate | 85% |

Chemical Reactivity and Transformation

Oxidation Reactions of the Dihydro-1H-pyrrole Ring System

The dihydro-1H-pyrrole ring is susceptible to oxidation, which can lead to aromatization to the corresponding pyrrole (B145914) or, under more forceful conditions, the formation of pyrrole-2,5-diones (maleimides).

The oxidation of a 2,5-dihydro-1H-pyrrole core to a pyrrole-2,5-dione, also known as a maleimide (B117702), is a significant transformation. While direct oxidation of 3-aryl-2,5-dihydro-1H-pyrroles is not extensively documented, the synthesis of maleimides from various precursors is well-established, suggesting the feasibility of this conversion. organic-chemistry.orgresearchgate.netresearchgate.net The presence of the aryl group at the 3-position would result in a 3-(2-fluorophenyl)maleimide derivative. The reaction would likely require a strong oxidizing agent capable of oxidizing the double bond and the adjacent methylene (B1212753) groups of the dihydropyrrole ring. The stability of the resulting maleimide ring is a driving force for this type of reaction.

Reduction Reactions of Key Functional Groups

The primary site for reduction in 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole is the endocyclic C=C double bond.

The hydrogenation of the double bond in the 2,5-dihydro-1H-pyrrole ring would yield the corresponding pyrrolidine (B122466) derivative, 3-(2-fluorophenyl)pyrrolidine. This transformation is typically achieved through catalytic hydrogenation. youtube.comyoutube.comyoutube.com Common catalysts for this type of reaction include platinum (Pt), palladium (Pd), palladium on carbon (Pd/C), and nickel (Ni) in the presence of hydrogen gas (H₂). youtube.comyoutube.com The reaction is generally a syn-addition of hydrogen across the double bond. youtube.com Theoretical studies on the hydrogenation of the parent pyrrole molecule indicate that the addition of a hydrogen atom can occur at either the C2 or C3 position, leading to dihydropyrrole radicals as intermediates. nih.gov

Substitution Reactions on Aromatic and Heterocyclic Rings

Substitution reactions can potentially occur on both the 2-fluorophenyl ring and the dihydro-1H-pyrrole ring.

On the 2-fluorophenyl ring: The fluorine atom and the dihydropyrrole substituent influence the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the dihydropyrrole group's electronic effect would also play a role. youtube.com Nucleophilic aromatic substitution, where a nucleophile replaces the fluorine atom or another substituent, is also possible, particularly if the ring is further activated by strongly electron-withdrawing groups. libretexts.orgyoutube.comvaia.comyoutube.commdpi.com

On the dihydro-1H-pyrrole ring: The nitrogen atom of the dihydropyrrole ring can undergo N-arylation through palladium-catalyzed cross-coupling reactions with aryl chlorides. researchgate.netrsc.org The C-H bonds of the pyrrole ring in related systems can also be functionalized through palladium-catalyzed direct arylation. nih.govnih.gov

Ring-Opening and Rearrangement Reactions

The 2,5-dihydro-1H-pyrrole ring, while relatively stable, can undergo ring-opening under certain conditions, such as in the presence of strong acids.

Acid-catalyzed hydrolysis of the enamine-like functionality within the 2,5-dihydro-1H-pyrrole could potentially lead to ring cleavage. The protonation of the double bond or the nitrogen atom could initiate a cascade of reactions resulting in the formation of an open-chain amino ketone or aldehyde. Mechanistic insights from the acid-catalyzed ring-opening of other strained heterocycles like azirines and epoxides suggest that protonation is the initial step, followed by nucleophilic attack that leads to ring opening. rsc.orgyoutube.comyoutube.comkhanacademy.org In a related context, N-aryl maleimides can undergo electrocatalytic ring-opening dihydroalkoxylation in the presence of alcohols. rsc.orgresearchgate.net

Reactions with Specific Reagents and Catalytic Systems

Palladium catalysts are highly effective in promoting various transformations involving dihydropyrrole systems. The Heck and Suzuki cross-coupling reactions are particularly relevant for the functionalization of these heterocycles. thieme-connect.comthieme-connect.comwikipedia.orgmdpi.comorganic-chemistry.org

In the context of synthesizing substituted dihydropyrroles, palladium-catalyzed tandem reactions have been developed. For instance, a palladium-catalyzed intramolecular Heck and intermolecular Suzuki cross-coupling cascade reaction of a bromoalkene adduct can yield 5-aryl-2,3-dihydropyrroles. thieme-connect.com This methodology demonstrates the utility of palladium catalysis in constructing and functionalizing the dihydropyrrole core. While these examples showcase the synthesis of dihydropyrroles, similar palladium-catalyzed cross-coupling reactions could potentially be applied to an existing this compound to introduce further substituents. For example, if a suitable leaving group were present on the dihydropyrrole ring, it could undergo a Suzuki coupling with a boronic acid or a Heck reaction with an alkene. Palladium-catalyzed dearomative C2-arylation of 2,5-diaryl-1H-pyrroles has also been reported, leading to 2,2,5-triaryl-2H-pyrroles. acs.orgnih.gov

Interactive Data Table: Summary of Potential Reactions

| Reaction Type | Section | Reagents/Conditions | Potential Product |

| Oxidation | 3.1.1. | Strong oxidizing agent | 3-(2-fluorophenyl)pyrrole-2,5-dione |

| Reduction | 3.2. | H₂ with Pt, Pd, or Ni catalyst | 3-(2-fluorophenyl)pyrrolidine |

| Substitution | 3.3. | Aryl halide, Pd catalyst | N-Aryl-3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole |

| Ring-Opening | 3.4. | Strong acid, water | Open-chain amino ketone/aldehyde |

| Pd-Catalyzed Coupling | 3.5.1. | Aryl halide/alkene, Pd catalyst, base | Further substituted dihydropyrrole |

Organocatalytic Reactions (e.g., Henry Reaction of 1H-Pyrrole-2,3-diones)

The Henry (nitroaldol) reaction stands as a significant carbon-carbon bond-forming method for producing β-nitroalcohols, which are versatile precursors to other valuable compounds like amino alcohols and amino acids. nih.govmdpi.com In the field of organocatalysis, the asymmetric Henry reaction of 1H-pyrrole-2,3-diones has been explored as a direct pathway to synthesize 3-substituted-3-hydroxy-1H-pyrrol-2(3H)-one derivatives. nih.govbeilstein-journals.org These products, containing a quaternary stereocenter, are of considerable interest due to their prevalence in biologically active molecules and natural products. nih.govbeilstein-journals.org

Research has demonstrated the first catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones utilizing a chiral bifunctional amine-thiourea catalyst that features multiple hydrogen-bond donors. nih.govbeilstein-journals.orgnih.gov This organocatalytic approach successfully yields a variety of 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones. beilstein-journals.orgnih.gov

Detailed research findings show that the reaction proceeds with acceptable to good yields and moderate enantioselectivity. Under optimized conditions, using nitromethane (B149229) as the nucleophile, product yields can reach up to 75%, with enantiomeric excesses (ee) as high as 73%. nih.govbeilstein-journals.org The reaction conditions and the structure of both the catalyst and the 1H-pyrrole-2,3-dione substrate significantly influence the outcome.

The proposed mechanism for this transformation involves a dual-activation model facilitated by the bifunctional catalyst. nih.govbeilstein-journals.org The tertiary amine component of the catalyst deprotonates nitromethane to form a nitro enolate. nih.gov Concurrently, the thiourea (B124793) moiety, through multiple hydrogen bonds, activates and orients the 1H-pyrrole-2,3-dione. This synergistic activation allows the nitro enolate to attack the C3-keto carbonyl group of the pyrrole-2,3-dione, leading to the formation of the desired product with a specific stereochemistry (S-configuration). nih.govbeilstein-journals.org

The scope of the reaction has been investigated with various substituted 1H-pyrrole-2,3-diones. The electronic properties of the substituents on the phenyl ring at the C5 position of the pyrrole-2,3-dione were found to have a notable effect on the reaction's efficiency and stereoselectivity.

Table 1: Organocatalytic Asymmetric Henry Reaction of Various 1H-Pyrrole-2,3-diones

Reaction of ethyl 1-benzyl-4,5-dioxo-2-(4-R-phenyl)-4,5-dihydro-1H-pyrrole-3-carboxylate with nitromethane catalyzed by a chiral bifunctional amine-thiourea. Data sourced from research findings. nih.govbeilstein-journals.org

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Data AnalysisA ¹H NMR spectrum for 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole would be expected to show distinct signals corresponding to the protons on the pyrroline (B1223166) ring and the fluorophenyl group.

Pyrroline Protons: The protons at the 2- and 5-positions (the CH₂ groups adjacent to the nitrogen) would likely appear as complex multiplets due to coupling with each other and potentially with the proton at the 3-position. The olefinic proton at the 4-position would appear as a multiplet, coupled to the adjacent CH₂ protons. The NH proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

Aromatic Protons: The protons on the 2-fluorophenyl ring would exhibit a characteristic pattern of multiplets in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The coupling between adjacent protons and the coupling of protons to the fluorine atom (H-F coupling) would result in complex splitting patterns.

Hypothetical ¹H NMR Data Table

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| H-2, H-5 (CH₂) | 3.5 - 4.5 | m | JH-H, JH-N |

| H-3 (CH) | 4.0 - 5.0 | m | JH-H |

| H-4 (=CH) | 5.5 - 6.5 | m | JH-H |

| Aromatic H's | 7.0 - 7.6 | m | JH-H, JH-F |

¹³C NMR Data AnalysisThe ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule.

Pyrroline Carbons: Two signals would be expected for the sp³-hybridized carbons at the C2 and C5 positions. The sp²-hybridized carbons at C3 and C4 would appear further downfield.

Aromatic Carbons: Six distinct signals would be expected for the carbons of the 2-fluorophenyl ring. The carbon directly bonded to the fluorine atom (C-2') would show a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet. The adjacent carbons would also show smaller two- and three-bond C-F couplings.

Hypothetical ¹³C NMR Data Table

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected C-F Coupling (Hz) |

|---|---|---|

| C-2, C-5 | 50 - 60 | - |

| C-3 | 130 - 140 | - |

| C-4 | 120 - 130 | - |

| Aromatic C's | 115 - 165 | JC-F varies |

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups in a molecule based on their absorption of infrared radiation.

N-H Stretch: A moderate to weak absorption band would be expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups would be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibration of the C=C double bond within the pyrroline ring would likely appear around 1640-1680 cm⁻¹.

C-F Stretch: A strong absorption band characteristic of the C-F bond stretch is expected in the 1100-1250 cm⁻¹ region.

Aromatic C=C Bending: Out-of-plane bending vibrations for the ortho-substituted benzene (B151609) ring would be visible in the fingerprint region (below 1000 cm⁻¹).

Hypothetical FTIR Data Table

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3010 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=C Stretch (alkene) | 1640 - 1680 | Medium-Weak |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1180 - 1360 | Medium |

Mass Spectrometry (MS, GCMS, HRMS, LC/MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₀FN).

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the fluorophenyl group or cleavage of the pyrroline ring. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula of the molecular ion and its major fragments with high precision.

Hypothetical Mass Spectrometry Data

| Technique | Expected Result |

|---|---|

| MS (EI) | Molecular Ion (M⁺) at m/z = 163.08 |

Electronic Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule.

UV-Vis Absorption: The compound would be expected to absorb UV light due to π-π* transitions within the phenyl ring and the C=C bond of the pyrroline ring. The presence of the aromatic ring conjugated with the double bond might result in absorption maxima (λmax) in the 250-300 nm range.

Photoluminescence: While not all compounds of this type are strongly fluorescent, photoluminescence (fluorescence) spectroscopy could be used to investigate its emission properties upon excitation at its absorption maximum. If fluorescent, an emission spectrum would be recorded, and the Stokes shift (the difference between the absorption and emission maxima) could be calculated.

Hypothetical UV-Vis Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement of a compound in its solid state. For derivatives of 2,5-dihydro-1H-pyrrole, this technique reveals key structural parameters, including the conformation of the five-membered ring, the orientation of the phenyl substituent, and the network of intermolecular interactions that stabilize the crystal lattice. While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures, such as substituted dihydropyrazoles and other pyrrole (B145914) derivatives, offers valuable predictive insights into its likely structural characteristics.

Dihedral Angle Analysis

For example, in the structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, which features a similar 2-fluorophenyl group attached to a five-membered heterocycle, the dihedral angle between the two benzene rings is 70.27 (8)°. researchgate.net Another related compound, 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, exhibits dihedral angles of 2.6 (2)° and 82.2 (2)° between the central pyrazole (B372694) ring and the two fluorophenyl rings, respectively. nih.gov These variations highlight how different substitution patterns and crystal packing forces can influence molecular conformation. The data from these analogous structures suggest that the 2-fluorophenyl group in the title compound is likely to be substantially twisted out of the plane of the dihydropyrrole ring.

| Compound | Rings | Dihedral Angle (°) |

| 1-[3-(2,4-Dichloro-5-fluorophenyl)-5-(3-methyl-2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone nih.gov | Thiophene and Benzene rings | 80.34 (12) |

| Pyrazoline plane and Thiophene ring | 85.13 (9) | |

| Pyrazoline plane and Benzene ring | 6.89 (10) | |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde nih.gov | Pyrazole plane and Fluoro-substituted benzene ring 1 | 2.6 (2) |

| Pyrazole plane and Fluoro-substituted benzene ring 2 | 82.2 (2) | |

| Between the two Benzene rings | 83.7 (2) | |

| 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione nih.gov | Methoxybenzene and 1H-pyrrole-2,5-dione rings | 75.60 (10) |

This table presents dihedral angle data from structurally similar compounds to infer potential conformations of this compound.

Intermolecular Interactions and Supramolecular Aggregation

The arrangement of molecules in a crystal, known as supramolecular aggregation, is governed by a variety of non-covalent intermolecular interactions. For fluorophenyl-substituted dihydropyrroles, these interactions are critical for stabilizing the crystal lattice. Key interactions include hydrogen bonds (such as N-H…O and C-H…O) and π-π stacking. uni-regensburg.demdpi.com

The presence of the N-H group in the dihydropyrrole ring provides a hydrogen bond donor, capable of forming strong interactions with suitable acceptors. While the title compound lacks an oxygen atom to act as an internal acceptor, in co-crystals or solvates, N-H…O bonds would be a prominent feature. uni-regensburg.demdpi.com More commonly, weaker C-H…π and C-H…F interactions, along with π-π stacking involving the fluorophenyl rings, are expected to play a significant role in the crystal packing. researchgate.net The electron-withdrawing fluorine substituent can polarize the aromatic ring, enhancing its participation in π-π stacking through electrostatic reinforcement. nih.gov

In various pyrrole derivatives, different types of hydrogen bonds dictate the crystal structure. Systems with N-H…O bonds generally exhibit greater interaction energies compared to those with weaker C-H…O or C-H…Cl bonds. mdpi.com For instance, in 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one, an infinite chain of N-H…O hydrogen bonds is formed, which is further stabilized by N-H…Cl and C-H…O interactions. mdpi.com In the absence of strong acceptors, N-H…π interactions, where the N-H bond points towards the π-electron cloud of an adjacent aromatic ring, can also be a significant structure-directing force. researchgate.netresearchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance / Geometry | Reference Example |

| π-π stacking | Phenyl ring (π-cloud) | Phenyl ring (π-cloud) | Centroid-centroid separation of ~3.8 Å | Inversion-related benzene rings in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. nih.gov |

| N-H…O | Pyrrole N-H | Carbonyl Oxygen (O=C) | Forms chains or dimers; stronger than C-H…O bonds. | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one and methyl 1H-pyrrole-2-carboxylate. uni-regensburg.demdpi.com |

| C-H…O | Phenyl or Pyrrole C-H | Carbonyl Oxygen (O=C) or other | Weak interactions that contribute to overall lattice stability. | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde. nih.gov |

| N-H…π | Pyrrole N-H | Phenyl ring (π-cloud) | T-shaped geometry with the N-H directed towards the face of the aromatic ring. | Observed in pyrrole dimers and clusters. researchgate.netresearchgate.net |

| C-H…F | Phenyl or Pyrrole C-H | Fluorine on 2-fluorophenyl ring | Weak hydrogen bonds that influence the orientation of molecules. | Inferred from studies on fluorinated aromatic compounds. researchgate.net |

This table summarizes common intermolecular interactions observed in the crystal structures of related pyrrole and pyrazoline derivatives.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. researchgate.net DFT calculations are employed to determine the ground-state geometry, electronic distribution, and orbital energies of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the configuration with the minimum energy. scispace.comnih.gov For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), can predict key structural parameters. researchgate.netnih.gov

The process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is identified. The resulting optimized structure provides a theoretical model of the molecule's shape. The electronic structure describes the distribution of electrons within this optimized geometry, highlighting regions of high or low electron density, which is crucial for understanding reactivity.

Illustrative Optimized Geometric Parameters: The following table contains representative data typical for this class of compounds, as specific experimental or calculated values for this compound are not available in the search results.

| Parameter | Bond/Angle | Typical Value Range |

| Bond Length | C-F | 1.34 - 1.36 Å |

| C=C (pyrrole ring) | 1.34 - 1.36 Å | |

| C-N (pyrrole ring) | 1.37 - 1.39 Å | |

| C-C (phenyl-pyrrole) | 1.47 - 1.49 Å | |

| Bond Angle | C-C-F | 118 - 120° |

| C-N-C (pyrrole ring) | 108 - 110° | |

| Dihedral Angle | Phenyl-Pyrrole Twist | 30 - 50° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-withdrawing nature of the fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to its non-fluorinated analog.

Representative FMO Energy Values: This table presents typical energy values for similar aromatic and heterocyclic compounds derived from DFT calculations. Specific values for the title compound are not available.

| Orbital | Description | Illustrative Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 |

| Energy Gap (ΔE) | LUMO - HOMO | 4.0 to 5.0 |

DFT calculations are also instrumental in mapping out potential reaction pathways. By modeling the transition states—the highest energy points along a reaction coordinate—researchers can calculate the activation energy (Ea). This value represents the energy barrier that must be overcome for a reaction to occur.

For a molecule like this compound, these studies could elucidate the mechanisms of its synthesis or its subsequent reactions. frontiersin.org For example, theoretical studies on related pyrrole (B145914) derivatives have investigated the regioselectivity of electrophilic substitution, helping to predict whether a reaction will occur at the α or β position of the pyrrole ring. umich.eduresearchgate.net Such calculations provide insights into reaction kinetics and can explain why certain products are favored over others.

Molecular Modeling Studies (General)

Molecular modeling encompasses a broad range of computational techniques, including DFT, that are used to simulate and predict the behavior of molecules. A significant application of molecular modeling for compounds like this compound is in the field of medicinal chemistry. researchgate.netnih.gov

Techniques such as molecular docking are used to predict how a molecule (a ligand) might bind to the active site of a biological target, such as a protein or enzyme. researchgate.netnih.gov These simulations can estimate the binding affinity and identify key interactions (like hydrogen bonds or hydrophobic contacts) between the ligand and the target. researchgate.net Such studies are crucial in the early stages of drug discovery for identifying promising candidates. nih.govnih.gov

Analysis of Non-Covalent Interactions (e.g., Halogen Bonding)

Non-covalent interactions (NCIs) are weaker, non-bonding interactions between molecules or within a single molecule. They are vital in determining the three-dimensional structure of molecules, crystal packing, and biological recognition processes. nih.gov For this compound, several NCIs are of interest.

The presence of the fluorine atom makes halogen bonding a particularly relevant interaction to study. mdpi.com A halogen bond occurs when there is an attractive force between a halogen atom (in this case, fluorine) and a nucleophilic region on another molecule. mdpi.comrsc.org Although fluorine is the least polarizable halogen, it can still participate in these interactions, especially when bonded to an electron-withdrawing aromatic ring. researchgate.net Other significant NCIs would include hydrogen bonding involving the N-H group of the pyrrole ring and π-π stacking interactions between the aromatic phenyl and pyrrole rings. Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions in a crystal lattice. researchgate.net

Theoretical Prediction of Reactivity and Selectivity

The culmination of computational analyses allows for the theoretical prediction of a molecule's reactivity and selectivity. By integrating insights from electronic structure, FMO analysis, and electrostatic potential maps, a comprehensive picture of chemical behavior emerges.

For this compound:

Selectivity: The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. wuxibiology.com For instance, in electrophilic substitution reactions on the pyrrole ring, quantum chemical calculations can predict whether the α or β position is more reactive. researchgate.netumich.edu The electrostatic potential map can further identify electron-rich (negative potential) and electron-poor (positive potential) regions, guiding the prediction of how the molecule will interact with other reagents.

These theoretical predictions are invaluable for designing new synthetic routes and for understanding the outcomes of chemical reactions without the need for extensive experimental work.

Molecular Descriptors

In the realm of computational chemistry, molecular descriptors serve as quantitative representations of the physicochemical and structural properties of molecules. These numerical values are instrumental in the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which are pivotal in modern drug discovery and materials science. For the compound this compound, a set of key molecular descriptors has been computationally determined to predict its behavior in a biological system. These descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the octanol-water partition coefficient (LogP), and the counts of hydrogen bond acceptors, hydrogen bond donors, and rotatable bonds.

The calculated molecular descriptors for this compound provide valuable insights into its potential pharmacokinetic profile. The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with the passive transport of molecules across membranes and is a good indicator of bioavailability. The value of LogP, a measure of lipophilicity, is crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. The number of hydrogen bond donors and acceptors influences the binding affinity of a molecule to its biological target and its solubility. The count of rotatable bonds is an indicator of molecular flexibility, which can impact binding entropy and oral bioavailability.

The specific calculated values for these descriptors for this compound are presented in the interactive data table below. This data is foundational for further in silico studies and for guiding the synthesis and experimental evaluation of this and related compounds.

| Molecular Descriptor | Calculated Value |

| Topological Polar Surface Area (TPSA) | 24.06 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.19 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 1 |

Mechanistic Studies of Biological Activity Excluding Clinical Data

General Biological Activities of Fluorinated Pyrrole (B145914) Derivatives

Pyrrole derivatives, a significant class of nitrogen-containing heterocyclic compounds, are recognized for their wide array of biological activities. biolmolchem.comresearchgate.net The incorporation of a pyrrole scaffold is a key feature in numerous bioactive molecules and approved pharmaceuticals, highlighting its importance in medicinal chemistry. biolmolchem.comnih.gov These derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities. nih.govnih.govresearchgate.net

The strategic introduction of fluorine atoms into the pyrrole structure can significantly modulate the compound's physicochemical and biological properties. nih.govnih.gov Fluorination often enhances potency, metabolic stability, and the ability to penetrate biological membranes due to fluorine's high electronegativity and the stability of the carbon-fluorine bond. nih.govnih.gov This modification can lead to improved binding characteristics with biological targets. nih.gov Consequently, fluorinated pyrrole derivatives have been the subject of extensive research to develop new therapeutic agents. nih.govnih.gov For instance, pyrrole-based compounds are being investigated as potent inhibitors of various enzymes and protein kinases, which are crucial targets in cancer and inflammatory diseases. nih.govnih.gov

Antimicrobial Mechanisms

Fluorinated pyrrole derivatives have emerged as promising candidates in the development of new antibacterial agents, showing activity against a range of pathogenic bacteria. nih.gov The pyrrole ring's lipophilic nature facilitates passage across the lipid layers of cell membranes through passive diffusion. nih.gov The addition of fluorine can further enhance this membrane penetration. nih.gov Studies on various pyrrole derivatives indicate they are often more effective against Gram-positive bacteria, such as Staphylococcus aureus, than Gram-negative bacteria. nih.govnih.gov The outer membrane of Gram-negative bacteria can present a significant permeability barrier, limiting the efficacy of some compounds. nih.gov

The mechanism of membrane interaction can involve electrostatic interactions with the polar heads of phospholipids in the cell membrane. nih.gov Some analogues with longer carbon chains may be more successful in penetrating the bacterial cell membrane. nih.gov Once inside the cell, these compounds can disrupt vital cellular processes, leading to bacterial cell death. nih.govnih.gov The structural versatility of the pyrrole scaffold allows for modifications that can fine-tune antibacterial potency and spectrum. nih.gov

| Compound Class | Derivative Example | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) | Reference |

|---|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | 15a (Trifluoromethyl derivative) | 7.82 - 31.25 | Not specified | semanticscholar.org |

| Fluorobenzoylthiosemicarbazides | 15b (Trifluoromethyl derivative) | 7.82 - 31.25 | Not specified | semanticscholar.org |

| Nitro-Pyrrolomycins | PM 5c | Active | Not specified | mdpi.com |

| Nitro-Pyrrolomycins | 5d | Not specified | Active | mdpi.com |

In addition to antibacterial properties, many pyrrole and fluorinated heterocyclic derivatives exhibit significant antifungal activity against various pathogenic fungi. nih.govresearchgate.netdoaj.org The development of new antifungal agents is critical due to the rise of resistant fungal strains. Research has shown that certain sulfonamide-containing pyrrole derivatives display remarkable antifungal activity, in some cases comparable to standard antifungal drugs. researchgate.net The introduction of trifluoromethyl groups into heterocyclic structures, for instance, has been a successful strategy in creating potent fungicides. frontiersin.org These compounds have demonstrated efficacy against a range of phytopathogenic fungi like Botrytis cinerea and Pyricularia oryzae. frontiersin.org The mechanism of action for these compounds often involves the inhibition of essential fungal enzymes, such as 14-α demethylase, which is crucial for fungal cell membrane synthesis. researchgate.net

| Compound Class | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Sulfonamide-containing Pyrrole | Candida albicans | MIC (µg/mL) | 7.5±0.02 (Compound 7a) | researchgate.net |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea (cucumber) | Inhibition Rate (%) | 80.38 (Compound 5o) | frontiersin.org |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine | Botrytis cinerea (strawberry) | Inhibition Rate (%) | 82.68 (Compound 4) | frontiersin.org |

Several classes of pyrrole derivatives have been identified as potent agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net The emergence of multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains of tuberculosis necessitates the discovery of novel therapeutics. mdpi.com Fluorinated chalcones and their subsequent conversion into pyridine and pyran derivatives have yielded compounds with significant antitubercular activity. nih.govplos.org Studies have demonstrated that some synthesized pyrrole derivatives exhibit minimum inhibitory concentrations (MIC) against the H37Rv strain of M. tuberculosis that are superior to standard drugs like pyrazinamide and ciprofloxacin. mdpi.com The incorporation of a fluorine substituent is considered a beneficial strategy, as it can enhance metabolic stability and membrane penetration, leading to improved potency. nih.gov

| Compound Class/Name | MIC (µg/mL) | Reference |

|---|---|---|

| 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a) | 1.6 | mdpi.com |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | 0.7 | nih.gov |

| Fluorinated 2-amino-pyridine-3-carbonitrile (Compound 40) | ~8 µM | nih.gov |

| Fluorinated p-aminosalicylic acid analog (Compound 12) | ≤ 3.13 | nih.gov |

| Pyrazinamide (Standard) | 3.125 | mdpi.com |

| Streptomycin (Standard) | 6.25 | mdpi.com |

A primary molecular target for many antibacterial agents, including certain classes of pyrrole derivatives, is DNA gyrase. nih.govnih.gov DNA gyrase, also known as topoisomerase II, is an essential bacterial enzyme that removes positive supercoils in DNA that accumulate ahead of the replication fork, a critical step for ongoing DNA replication. youtube.com Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately results in bacterial cell death. nih.gov

The pyrrolamides are a class of antibacterial agents that specifically target the ATP-binding site within the GyrB subunit of DNA gyrase. nih.govnih.gov This binding competes with ATP, thereby blocking the enzyme's function. nih.gov Similarly, fluoroquinolones, another major class of antibiotics, also target DNA gyrase, but they act by stabilizing the complex between the enzyme and DNA, which leads to fatal breaks in the DNA strands. nih.govyoutube.com The proven success of targeting DNA gyrase makes it a highly plausible mechanism of action for novel fluorinated pyrrole-based antibacterial compounds. nih.govactanaturae.ruresearchgate.net

Antitumor Mechanisms

Pyrrole derivatives are a cornerstone in the development of anticancer therapeutics due to their structural presence in several approved drugs like Sunitinib. researchgate.netnih.gov These compounds can exert their antitumor effects through various mechanisms of action. nih.gov A significant mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overexpressed in tumor cells and play a crucial role in tumor growth, angiogenesis, and metastasis. nih.gov

Studies have shown that certain fluorinated pyrrole derivatives can bind to EGFR and VEGFR, acting as competitive inhibitors. nih.gov Another observed mechanism involves the induction of apoptosis (programmed cell death) in malignant cells. nih.gov Some isatin derivatives, which can be seen as related heterocyclic systems, induce the production of reactive oxygen species (ROS) by disrupting mitochondrial function, which in turn triggers the intrinsic pathway of apoptosis. mdpi.com Furthermore, some pyrrole compounds have been shown to possess antioxidant properties in certain contexts, which may contribute to anti-inflammatory and antitumor activities. nih.gov

| Compound Class | Derivative | Cell Line | Cancer Type | Activity | Reference |

|---|---|---|---|---|---|

| Nitro-Pyrrolomycin | PM-C | HCT116 | Colon | Active | mdpi.com |

| Nitro-Pyrrolomycin | PM-C | MCF 7 | Breast | Active | mdpi.com |

| Pyrrole Derivative | 4a | LoVo | Colon | Dose- and time-dependent cytotoxicity | nih.gov |

| Pyrrole Derivative | 4d | LoVo | Colon | Dose- and time-dependent cytotoxicity | nih.gov |

Inhibition of Cancer Cell Proliferation

Derivatives based on the phenyl-pyrrole core have demonstrated significant anti-proliferative effects across a range of human cancer cell lines. nih.gov Novel 3-aroyl-1,4-diarylpyrrole derivatives, which share a core structure, have shown potent antitumor activity with IC50 values in the low nanomolar range. nih.gov For instance, certain compounds in this class were particularly effective inhibitors of glioblastoma, colorectal, and urinary bladder cancer cell lines. nih.gov

The mechanism often involves the disruption of essential cellular processes. For example, 3-aroyl-1-arylpyrroles (ARAPs) and 3-aroyl-1,4-diarylpyrroles (ARDAPs) are potent inhibitors of tubulin assembly. researchgate.net By binding to the colchicine site of tubulin, these compounds interfere with microtubule dynamics, leading to cell cycle arrest and the inhibition of cell division. nih.govuniroma1.it Other pyrrole derivatives have been found to inhibit deubiquitinases (DUBs), enzymes crucial for protein stability. The inhibition of DUBs like USP9X by compounds such as WP1130 has been shown to attenuate the growth of glioblastoma cells in a dose-dependent manner. researchgate.net

Below is a table summarizing the anti-proliferative activity of selected phenyl-pyrrole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Compound 48 (a 3-aroyl-1,4-diarylpyrrole) | Glioblastoma, Colorectal, Bladder Cancer | Low nanomolar IC50 values | nih.gov |

| Compound 69 (a 3-aroyl-1,4-diarylpyrrole) | Chronic Myeloid Leukemia (CML) | Effective in nilotinib and imatinib resistant cells | nih.gov |

| WP1130 (a DUB inhibitor) | Glioblastoma (SF188, T98G, U251), Glioma Stem-like Cells (NCH644, NCH421K) | Dose-dependent anti-proliferative effect | researchgate.net |

| Pyrrolo[2,3-d]pyrimidines (Compound 1a) | A549 (Lung Carcinoma) | IC50 of 0.35 µM | nih.gov |

Induction of Apoptosis Pathways

Beyond inhibiting proliferation, phenyl-pyrrole derivatives can actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells and is often mediated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov

Studies on carboxamide derivatives of pyrrole have shown they can induce apoptosis in glioma U251 cells by increasing the activity of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). researchgate.net Caspases are a family of proteases that, once activated, dismantle the cell in an orderly fashion. mdpi.com Furthermore, these compounds were found to suppress the expression of anti-apoptotic proteins like Bcl-2 and survivin, tipping the cellular balance toward cell death. researchgate.net The induction of the mitochondrial apoptosis pathway is a common mechanism, characterized by the release of cytochrome c, which in turn activates caspase-9. nih.govmdpi.com Some pyrrolidine (B122466) derivatives have been shown to reduce the mitochondrial membrane potential, a key step in initiating the intrinsic apoptotic cascade. nih.gov

Structure-Activity Relationship (SAR) in Antitumor Efficacy

The antitumor potency of phenyl-pyrrole compounds is highly dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have revealed key molecular features that govern their efficacy. For 3-aroyl-1,4-diarylpyrroles, the presence of aminophenyl rings at both the 1 and 4 positions of the pyrrole nucleus was identified as a crucial requirement for potent antitumor activity. nih.govuniroma1.it

The nature and position of substituents on the phenyl rings also play a vital role. nih.gov The addition of specific functional groups can enhance activity; for example, studies on other scaffolds have shown that the attachment of fluoro substituents can improve antimigration and antimetastatic activity. nih.gov In the case of 3-aroyl-1,4-diarylpyrroles, substitutions on the phenyl rings at positions 1 and 4 were systematically explored to optimize their ability to inhibit tubulin assembly and kill cancer cells. nih.gov This optimization led to the identification of compounds with superior activity in both solid tumors and hematological malignancies. nih.gov

Neurological Activity Mechanisms

Modulation of Neurotransmitter Systems

In the central nervous system (CNS), compounds based on a phenyl-pyrrole scaffold have been primarily investigated for their interaction with serotonin receptors. Specifically, the serotonin type 6 receptor (5-HT6R) has been a key target. nih.gov Antagonists of the 5-HT6 receptor are believed to exert their effects, such as cognition enhancement, through the modulation of multiple neurotransmitter systems and signaling pathways. acs.org By blocking the 5-HT6 receptor, these compounds can influence the release and activity of other key neurotransmitters, including acetylcholine and glutamate, which are vital for learning and memory processes.

Receptor Ligand Binding and Inverse Agonism (e.g., 5-HT6 Receptor)

A significant finding in the study of phenyl-pyrrole derivatives is their activity as inverse agonists at the 5-HT6 receptor. nih.gov Unlike a neutral antagonist, which simply blocks an agonist from binding, an inverse agonist binds to the same receptor and reduces its basal, or constitutive, activity. nih.gov The 5-HT6 receptor exhibits high constitutive activity, making it a prime target for inverse agonism. nih.gov

A series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives were developed and evaluated for their binding affinity to the human 5-HT6 receptor. acs.orgnih.gov These studies identified compounds with high affinity, demonstrating their ability to effectively engage the receptor. Functional assays revealed that these compounds behave as potent inverse agonists, capable of suppressing Gs, Cdk5, and mTOR signaling pathways that are constitutively activated by the 5-HT6 receptor. nih.govnih.gov

The table below presents binding affinity data for selected 2-phenyl-1H-pyrrole-3-carboxamide derivatives at the human 5-HT6 receptor.

| Compound | Modification | Binding Affinity (Ki, nM) | Functional Activity | Reference |

|---|---|---|---|---|

| Compound 7 | 2-phenyl-1H-pyrrole-3-carboxamide core | 208 | Inverse Agonist | acs.orgnih.gov |

| Compound 8 | 2-phenyl-1H-pyrrole-3-carboxamide core | 106 | Inverse Agonist | acs.orgnih.gov |

| Compound 27 | Arylsulfonamide of 2-phenylpyrrole-3-carboxamide | 106 | Inverse Agonist (at Gs and Cdk5 pathways) | acs.orgnih.govresearchgate.net |

| Compound 33 | From 2-aryl-1H-pyrrole-3-carboxamide library | Not specified | Inverse Agonist (at Gs, Cdk5, and mTOR signaling) | nih.gov |

Structure-Activity Relationship (SAR) in Neurological Activity

The shift in functional activity from neutral antagonism to inverse agonism is a direct result of specific structural modifications to the core scaffold. SAR studies revealed that replacing a larger, more complex 1H-pyrrolo[3,2-c]quinoline scaffold with the simpler 2-phenyl-1H-pyrrole-3-carboxamide core was a key factor in this functional switch. acs.orgnih.gov

Further SAR exploration focused on substitutions to this new scaffold. The introduction of a fluorine atom at the 2-phenyl ring was investigated to potentially improve affinity for the target receptor as well as to modulate physicochemical and pharmacokinetic properties. acs.orgnih.gov Additionally, linking a second hydrophobic site to the N1 position of the pyrrole via a sulfonyl group (a hydrogen bond acceptor) and adding an alicyclic amine to the 3-carboxamide fragment (providing a positively ionizable atom) were part of a rational design strategy to create potent 5-HT6R ligands. acs.org This led to the identification of promising compounds that display inverse agonist properties and have potential as cognition-enhancing agents. nih.govresearchgate.net

Enzyme and Protein Interaction Studies

H+,K+-ATPase Inhibition Mechanisms (e.g., Potassium-Competitive Acid Blockers)

The most well-documented biological activity related to the 3-(2-fluorophenyl)-pyrrole scaffold is the inhibition of the gastric H+,K+-ATPase, or proton pump. A key derivative, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (also known as TAK-438 or vonoprazan), is a potent potassium-competitive acid blocker (P-CAB). researchgate.netresearchgate.net P-CABs function by reversibly inhibiting the proton pump in a K+-competitive manner. researchgate.netnih.gov

The mechanism of inhibition by TAK-438 is distinct from that of traditional proton pump inhibitors (PPIs). researchgate.net It does not require acid activation and acts by directly competing with potassium ions (K+) for binding to the H+,K+-ATPase enzyme. researchgate.netnih.gov This interaction blocks the final step in gastric acid secretion.

Studies have elucidated the specific molecular interactions responsible for its high affinity and prolonged action. The compound exhibits strictly K+-competitive inhibition with a high degree of selectivity for the gastric H+,K+-ATPase over the related Na+,K+-ATPase. nih.gov The positively charged N-methylamino group of the molecule is predicted to form a strong hydrogen bond with the negatively charged glutamic acid residue at position 795 (Glu795) within the K+-binding site of the enzyme. nih.gov This strong ionic interaction is believed to account for the compound's high affinity and slow dissociation from the enzyme. nih.govnih.gov

Furthermore, modeling suggests that the sulfonyl group of TAK-438 forms a hydrogen bond with the hydroxyl group of a tyrosine residue at position 799 (Tyr799). nih.govnih.gov The importance of this bond was demonstrated in studies where mutating Tyr799 to phenylalanine resulted in a threefold increase in the dissociation rate. nih.govnih.gov This slow dissociation contributes significantly to its long duration of action. nih.gov

| Parameter | Value | Condition | Significance |

|---|---|---|---|

| IC₅₀ | 17 nM | pH 7.0 | High potency of enzyme inhibition. nih.gov |

| Kᵢ | 10 nM | pH 7.0 | Demonstrates strong, competitive binding against K+. nih.govnih.gov |

| Kᵢ | 3 nM | pH 6.5 | Inhibitory potency increases in more acidic conditions. nih.gov |

| Dissociation half-life (t½) | 7.5 hours | 20 mM KCl at pH 7.0 | Indicates very slow release from the enzyme, leading to prolonged action. nih.gov |

| Selectivity | >1000-fold | vs. Na+,K+-ATPase | High specificity for the gastric proton pump. nih.gov |

Anti-inflammatory Mechanisms

The pyrrole chemical scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs), where the mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. mdpi.commdpi.com Various derivatives of pyrrole have been investigated for anti-inflammatory properties. For example, certain 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives have been shown to act as inhibitors of p38α, a key kinase in the inflammatory cascade. nih.gov Other research on different pyrrole derivatives has demonstrated anti-inflammatory effects through the modulation of pro-inflammatory cytokines like TNF-α and anti-inflammatory cytokines such as TGF-β1. mdpi.comnih.gov

However, specific mechanistic studies detailing the anti-inflammatory pathways for the compound 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole itself are not described in the surveyed scientific literature.

Anticonvulsant Mechanisms

Derivatives of pyrrolidine-2,5-dione, a structurally related scaffold, have been the subject of extensive research for anticonvulsant activity. nih.gov Studies on N-Mannich bases of 3-(2-fluorophenyl)-pyrrolidine-2,5-dione demonstrated efficacy in the maximal electroshock seizure (MES) test in animal models. nih.gov The proposed mechanisms of action for some of these related compounds involve interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com The modulation of ion channels is a common mechanism for many antiepileptic drugs. nih.govresearchgate.net

Despite the activity seen in these related structures, specific research elucidating the anticonvulsant mechanisms of this compound has not been identified.

Applications in Chemical Science

Intermediates in the Synthesis of Pharmaceutical Compounds

The pyrrole (B145914) and dihydropyrrole cores are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in the structures of potent and successful pharmaceutical drugs. patsnap.com The specific structure of 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole makes it an important intermediate in the creation of targeted therapeutic agents.

One of the most significant applications of this dihydropyrrole scaffold is in the synthesis of Potassium-Competitive Acid Blockers (P-CABs), a modern class of drugs used to treat acid-related gastrointestinal disorders. The leading P-CAB, Vonoprazan, features a 1,3,5-trisubstituted pyrrole ring system at its core. digitellinc.comacs.org

Recent advancements in synthetic chemistry have established a novel manufacturing process for Vonoprazan that utilizes a 3,5-disubstituted dihydro-2H-pyrrole as a key intermediate. digitellinc.comacs.org This process involves a method known as atom transfer radical cyclization (ATRC), which efficiently constructs the dihydropyrrole ring. digitellinc.comnih.gov In this synthetic pathway, the this compound derivative is not the final core of the drug but a crucial precursor. The dihydropyrrole (a cyclic imine) undergoes a subsequent aromatization step to form the stable, aromatic pyrrole ring that characterizes Vonoprazan. digitellinc.comacs.org This innovative route is noted for its efficiency and is suitable for large-scale manufacturing, highlighting the industrial importance of the dihydropyrrole intermediate. digitellinc.com

Table 1: Key Intermediates in Vonoprazan Synthesis

| Compound Name | Role in Synthesis | Reference |

|---|---|---|

| 2′-fluoroacetophenone | Starting Material | acs.orgnih.gov |

| 3,5-disubstituted dihydro-2H-pyrrole | Key Intermediate via ATRC | digitellinc.comacs.org |

| 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde | Key Aromatic Intermediate | patsnap.com |

The 2,5-dihydropyrrole structural motif is a foundational component in numerous biologically active compounds beyond P-CABs. patsnap.com This scaffold provides a rigid framework that can be chemically modified at several positions, allowing chemists to synthesize a wide array of derivatives and explore their therapeutic potential.

For instance, derivatives of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides have been synthesized and evaluated as potential antidiabetic agents, demonstrating aldose reductase inhibitory activity and in vitro insulin-mimetic effects. While structurally different, this research underscores the utility of the dihydropyrrole core in developing treatments for metabolic diseases. The inherent reactivity and stereochemical properties of the dihydropyrrole ring make it an attractive starting point for synthesizing compounds with diverse pharmacological profiles.

Development of New Antimicrobial Agents

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Pyrrole and its derivatives have long been investigated for their antimicrobial properties. digitellinc.comnih.govoriprobe.com Fused pyrrole systems, in particular, can readily interact with the biomolecules of living systems, leading to the inhibition of microbial growth. oriprobe.com

Research into 2,5-dihydropyrrole derivatives has identified novel compounds with significant in vitro antibacterial activity. researchgate.net In one study, a series of 2,5-dihydropyrrole formyl hydroxyamino derivatives were synthesized and evaluated as inhibitors of peptide deformylase, an essential bacterial enzyme. researchgate.net Several of these compounds exhibited potent activity against various bacterial strains, in some cases surpassing that of established antibiotics like penicillin and ciprofloxacin. researchgate.net Although this study did not use the 3-(2-fluorophenyl) substituted variant specifically, it demonstrates the potential of the 2,5-dihydropyrrole scaffold as a platform for developing new classes of antibacterial drugs. The introduction of different substituents, such as the 2-fluorophenyl group, on the core ring is a common strategy to modulate and enhance such biological activity.

Table 2: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Class | Target Pathogen(s) | Mechanism of Action (if known) | Reference(s) |

|---|---|---|---|

| 2,5-dihydropyrrole formyl hydroxyamino derivatives | Various bacteria | Peptide deformylase inhibition | researchgate.net |

| Fused Pyrroles (e.g., pyrrolo[3,2-e]pyrimidines) | S. aureus, E. coli, C. albicans | DNA interaction | oriprobe.com |

Scaffold for Diverse Chemical Library Synthesis

In modern drug discovery, the synthesis of chemical libraries containing a large number of structurally diverse compounds is a key strategy for identifying new drug leads. researchgate.net This approach, known as combinatorial chemistry, relies on using a central molecular framework, or scaffold, that can be systematically decorated with various chemical building blocks. researchgate.net

The 3-aryl-2,5-dihydropyrrole structure, including this compound, is an ideal scaffold for this purpose. Its structure contains multiple points for chemical modification, allowing for the generation of extensive and diverse libraries of related compounds. By varying the substituents on the nitrogen atom, the phenyl ring, or other positions of the dihydropyrrole ring, chemists can rapidly create hundreds or thousands of unique molecules. These libraries can then be screened against a wide range of biological targets, such as enzymes or cellular receptors, to identify "hit" compounds with a desired biological effect. This scaffold-based approach accelerates the early stages of drug discovery, from identifying initial hits to optimizing them into potent and selective lead compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-fluorophenyl)-2,5-dihydro-1H-pyrrole, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via [3+2] cycloaddition reactions or palladium-catalyzed cross-coupling of fluorophenyl precursors with dihydropyrrole intermediates. Optimization involves adjusting stoichiometry, temperature (e.g., 80–120°C), and catalysts (e.g., Pd(PPh₃)₄). Factorial design experiments (e.g., varying solvent polarity, base strength) can systematically identify optimal conditions . Low yields (~40–60%) reported in analogous dihydropyrrole syntheses suggest side reactions (e.g., oxidation); inert atmospheres (N₂/Ar) and stabilizing agents (e.g., BHT) may mitigate this .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl integration at δ 6.8–7.2 ppm, dihydropyrrole protons at δ 3.0–4.5 ppm). ¹⁹F NMR confirms fluorine substitution .

- IR : Peaks at ~3100 cm⁻¹ (C-H stretch in pyrrole) and ~1500 cm⁻¹ (C-F stretch) validate structure .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to acute oral toxicity (Category 4) and eye irritation (Category 1). Store in airtight containers under inert gas to prevent degradation. Spills require neutralization with non-reactive adsorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of fluorophenyl incorporation into the dihydropyrrole core?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for key steps (e.g., cyclization). Compare computed NMR chemical shifts with experimental data to validate intermediates . Molecular docking studies may predict interactions with biological targets (e.g., enzymes) if the compound has pharmacological potential .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points, spectral profiles)?

- Methodological Answer : Discrepancies in boiling points (e.g., ±10°C across studies) may stem from purity differences. Validate via gas chromatography (GC) with internal standards. For spectral conflicts, cross-reference multiple databases (NIST, PubChem) and replicate measurements under controlled conditions (e.g., standardized solvent systems) .

Q. How does the electronic effect of the 2-fluorophenyl group influence the compound’s reactivity in further functionalization?

- Methodological Answer : The fluorine atom’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitution to meta positions. Kinetic studies (e.g., UV-Vis monitoring of nitration rates) quantify this effect. Compare with non-fluorinated analogs to isolate electronic contributions .

Q. What environmental impact assessments are needed for this compound?

- Methodological Answer : Conduct OECD 301 biodegradability tests and Daphnia magna acute toxicity assays. High logP values (predicted >3.5) suggest bioaccumulation potential; mitigate via structural modifications (e.g., hydrophilic substituents) .

Methodological Challenges and Solutions

- Low Synthetic Yields : Use flow chemistry to enhance mixing and heat transfer, reducing side reactions .

- Spectral Overlaps : Employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., δ 3.0–4.5 ppm) .

- Theoretical-Experimental Discrepancies : Apply machine learning models trained on analogous compounds to refine computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products